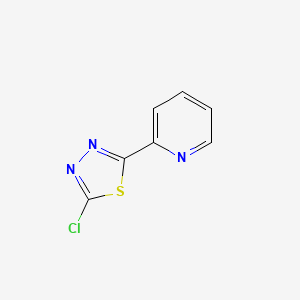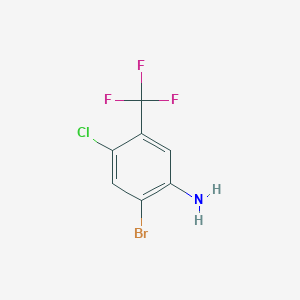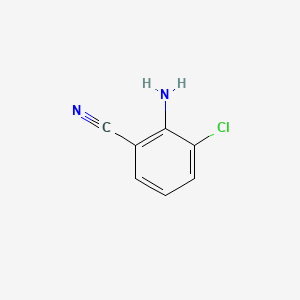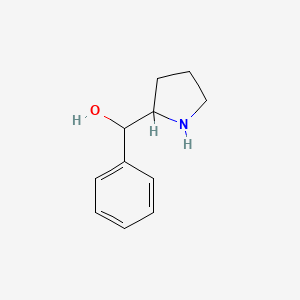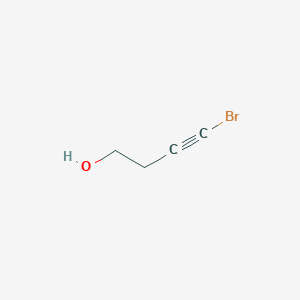
4-bromobut-3-yn-1-ol
Overview
Description
4-bromobut-3-yn-1-ol is an organic compound that belongs to the class of alkynes. It is a colorless liquid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
It is commonly used as a reactant in chemical synthesis , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
4-Bromobut-3-yn-1-ol serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . This suggests that its mode of action involves the donation of a bromine atom to its target molecule, thereby altering the target’s chemical structure and properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reactant in chemical synthesis, its primary effect is likely the alteration of target molecules through the introduction of bromo functionality .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-butyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity. Additionally, 4-Bromo-3-butyn-1-ol can act as an inhibitor for certain enzymes, thereby affecting biochemical pathways .
Cellular Effects
The effects of 4-Bromo-3-butyn-1-ol on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-butyn-1-ol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity. Furthermore, 4-Bromo-3-butyn-1-ol impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 4-Bromo-3-butyn-1-ol exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. For example, the binding of 4-Bromo-3-butyn-1-ol to enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators and modifying chromatin structure. These molecular interactions are crucial for understanding the biochemical and cellular effects of 4-Bromo-3-butyn-1-ol .
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-3-butyn-1-ol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biochemical properties and can influence cellular function in distinct ways. Long-term studies have shown that prolonged exposure to 4-Bromo-3-butyn-1-ol can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-butyn-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4-Bromo-3-butyn-1-ol can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Bromo-3-butyn-1-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the oxidation of the hydroxyl group to form a corresponding aldehyde or carboxylic acid. This compound can also undergo conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and facilitate excretion. These metabolic processes are essential for the detoxification and elimination of 4-Bromo-3-butyn-1-ol from the body .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-butyn-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and moderate lipophilicity. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. The localization and accumulation of 4-Bromo-3-butyn-1-ol in different cellular compartments can influence its biochemical activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of 4-Bromo-3-butyn-1-ol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular machinery. Post-translational modifications and targeting signals may direct 4-Bromo-3-butyn-1-ol to particular organelles, where it can exert its biochemical effects. Understanding the subcellular localization of 4-Bromo-3-butyn-1-ol is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromobut-3-yn-1-ol involves the bromination of 3-butyn-1-ol. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent, often dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the yield is relatively high.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-bromobut-3-yn-1-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Major Products Formed
Nucleophilic Substitution: N-alkylated amines or thiols.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
4-bromobut-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-bromobut-3-yn-1-ol can be compared with other similar compounds, such as:
3-Butyn-1-ol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-1-butyne: Lacks the hydroxyl group, limiting its applications in oxidation and reduction reactions.
3-Bromo-1-butyne: Similar structure but different reactivity due to the position of the bromine atom.
The uniqueness of this compound lies in its dual functionality, with both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-bromobut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKWNSZNXJADAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457857 | |
| Record name | 3-Butyn-1-ol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-38-1 | |
| Record name | 3-Butyn-1-ol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-Bromo-3-butyn-1-ol in the context of these research papers?
A1: In both studies, 4-Bromo-3-butyn-1-ol serves as a crucial reagent in the Cadiot-Chodkiewicz coupling reaction. This reaction is employed to introduce diacetylene groups into different molecular structures.
- In the first paper [], it facilitates the synthesis of novel polyamides containing diacetylene side chains. These polymers are investigated for their potential in non-linear optics due to the presence of the diacetylene moiety.
- The second study [] utilizes the Cadiot-Chodkiewicz coupling with 4-Bromo-3-butyn-1-ol in the synthesis of (3E,5Z)-tetradecadienoic acid (megatomic acid). This compound is the sex attractant of the black carpet beetle (Attagenus megatoma) and is valuable in pest control research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


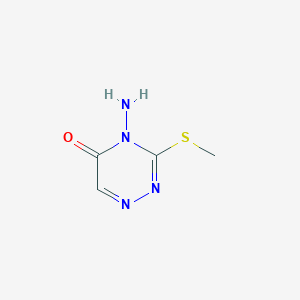
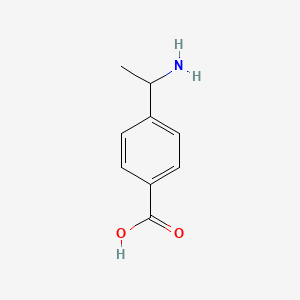
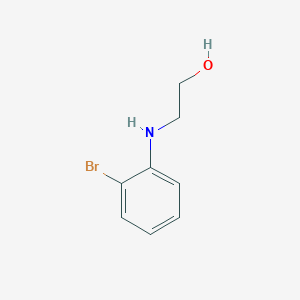
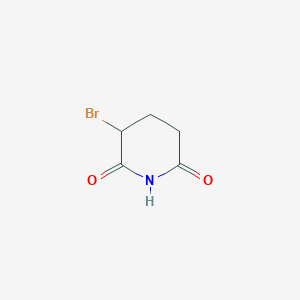
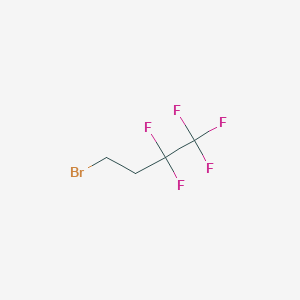
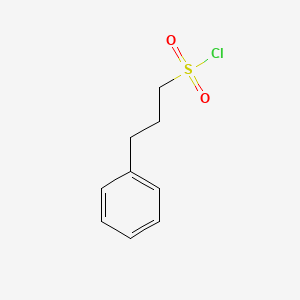

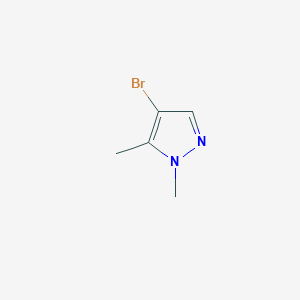
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)
